molecular formula C11H12NO4P B1427058 (3-Methoxy-4-nitrophenyl)divinylphosphine oxide CAS No. 1197956-07-2

(3-Methoxy-4-nitrophenyl)divinylphosphine oxide

Cat. No. B1427058
M. Wt: 253.19 g/mol
InChI Key: NUWVMYQFKOZWJQ-UHFFFAOYSA-N
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Patent
US09273077B2

Procedure details

To a solution of (3-methoxy-4-nitrophenyl)phosphonic dichloride (1.39 g, 5.15 mmol) in 15 mL THF at −78° C. under nitrogen was slowly added vinylmagnesium bromide (10.3 mL, 1.0 M in THF). After the addition was complete, the reaction stirred at −78° C. for an additional hour. The cold reaction mixture was quenched by the addition of saturated NH4Cl (20 mL) and the mixture was extracted with CH2Cl2. The combined organic layers were washed with 1 M NaOH, brine, and dried over MgSO4. The organic extracts were filtered and concentrated to provide the desired compound (0.982 g, 75%).
Name
(3-methoxy-4-nitrophenyl)phosphonic dichloride
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([P:12](Cl)(Cl)=[O:13])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[CH:16]([Mg]Br)=[CH2:17].[CH2:20]1COC[CH2:21]1>>[CH:20]([P:12](=[O:13])([CH:16]=[CH2:17])[C:5]1[CH:6]=[CH:7][C:8]([N+:9]([O-:11])=[O:10])=[C:3]([O:2][CH3:1])[CH:4]=1)=[CH2:21]

Inputs

Step One
Name
(3-methoxy-4-nitrophenyl)phosphonic dichloride
Quantity
1.39 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])P(=O)(Cl)Cl
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −78° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of saturated NH4Cl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with 1 M NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The organic extracts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=C)P(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.982 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.